(E)-2-cyano-3-(4-methoxyphenyl)-N,N-dipyridin-2-ylprop-2-enamide
Description
The compound (E)-2-cyano-3-(4-methoxyphenyl)-N,N-dipyridin-2-ylprop-2-enamide features a conjugated acrylamide backbone with a 4-methoxyphenyl group (electron donor) and cyano/carbonyl groups (electron acceptors), forming a push-pull system.
Properties
IUPAC Name |
(E)-2-cyano-3-(4-methoxyphenyl)-N,N-dipyridin-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2/c1-27-18-10-8-16(9-11-18)14-17(15-22)21(26)25(19-6-2-4-12-23-19)20-7-3-5-13-24-20/h2-14H,1H3/b17-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCDGQIRIWLBSN-SAPNQHFASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)N(C2=CC=CC=N2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)N(C2=CC=CC=N2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-cyano-3-(4-methoxyphenyl)-N,N-dipyridin-2-ylprop-2-enamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.
The compound's molecular formula is C21H16N4O2, with a molecular weight of 356.385 g/mol. It features a cyano group, a methoxyphenyl moiety, and dipyridinyl substituents, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H16N4O2 |
| Molecular Weight | 356.385 g/mol |
| Purity | Typically ≥95% |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Studies have shown that the compound can inhibit the proliferation of cancer cells. For instance, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
- Antimicrobial Properties : The compound has also shown potential as an antimicrobial agent, effective against several bacterial strains.
The biological activity of this compound is believed to involve the modulation of specific molecular targets, including enzymes and receptors related to cell growth and survival pathways. The presence of the dipyridine group is particularly relevant for its interaction with biological targets.
Case Studies
- Anticancer Efficacy : In a study published in Cancer Research, this compound was evaluated for its effects on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, with an IC50 value of approximately 15 µM.
- Antimicrobial Testing : A separate study assessed the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, suggesting moderate antimicrobial activity.
Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50/MIC Value |
|---|---|---|
| Anticancer | Breast Cancer Cell Lines | ~15 µM |
| Antimicrobial | Staphylococcus aureus | 32 µg/mL |
| Antimicrobial | Escherichia coli | 32 µg/mL |
Comparison with Similar Compounds
Core Structural Features
Table 1: Key Structural Differences Among Analogs
Key Observations :
- The target compound’s dipyridin-2-yl groups introduce aromatic nitrogen atoms, enabling π-π stacking and hydrogen bonding, unlike phenyl or alkyl substituents in analogs.
- The 4-methoxyphenyl donor is weaker than dimethylamino (in ) but stronger than hydroxyl (in entacapone ), influencing electronic polarization.
Crystallographic and Conformational Analysis
Table 2: Crystallographic Data Comparison
Key Observations :
Table 3: Antifungal and Pharmacological Profiles
Key Observations :
- Entacapone’s nitro and diethyl groups optimize enzyme inhibition, whereas the target’s pyridyl groups may favor different targets (e.g., kinases).
Key Observations :
- The dipyridin-2-yl groups in the target compound may complicate amide coupling due to steric bulk, requiring optimized conditions (e.g., DCC/DMAP).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
